![molecular formula C13H12F3IN2O2 B1524343 tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1228183-72-9](/img/structure/B1524343.png)
tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
概要
説明
“tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound with the empirical formula C13H12F3IN2O2 and a molecular weight of 412.15 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine core with a trifluoromethyl group at the 5-position, an iodine atom at the 3-position, and a tert-butyl ester at the 1-position .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 412.15 .科学的研究の応用
Anticancer Research
This compound has shown promise in anticancer research due to its ability to interact with various biological targets. The pyrrolopyridine core is a common feature in molecules with antitumor activity. For instance, derivatives of pyrrolopyridine have been evaluated for their efficacy against cancer cell lines, such as HeLa cells . The presence of the trifluoromethyl group could enhance the compound’s bioavailability and stability, making it a valuable candidate for developing new anticancer agents.
Antimicrobial and Antifungal Applications
The structural motif of pyrrolopyridine is also found in compounds with significant antimicrobial and antifungal properties. The iodine and trifluoromethyl substituents on the pyrrolopyridine scaffold can be crucial for the activity, as they may interact with microbial enzymes or DNA, disrupting their function .
Anti-inflammatory Agents
Compounds containing the pyrrolopyridine ring system have been associated with anti-inflammatory properties. The tert-butyl group in the compound under discussion could potentially increase lipophilicity, which might help in crossing biological membranes and reaching inflammatory sites more effectively .
Neuroprotective Agents
The pyrrolopyridine nucleus is structurally similar to several neuroprotective agents. Research into compounds with this core structure could lead to the development of new treatments for neurodegenerative diseases. The electron-withdrawing trifluoromethyl group might play a role in modulating the activity of the compound within the central nervous system .
Cardiovascular Drug Development
Pyrrolopyridine derivatives have been explored for their cardiovascular effects. The structural features of tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate could be optimized to target specific receptors or enzymes involved in cardiovascular diseases, offering a pathway for novel drug development .
Antiviral Research
The compound’s potential to act as an antiviral agent stems from the pyrrolopyridine core, which is present in several antiviral drugs. The iodine atom could be utilized for further chemical modifications, enhancing the compound’s ability to inhibit viral replication .
Enzyme Inhibition
Enzyme inhibitors often contain heterocyclic compounds like pyrrolopyridine due to their ability to mimic the transition state or bind to active sites. The tert-butyl group might improve the binding affinity of the compound, making it a valuable scaffold for designing enzyme inhibitors .
Material Science Applications
Beyond biomedical applications, the compound’s robust chemical structure makes it a candidate for material science research, particularly in the development of organic semiconductors or as a building block for complex molecular architectures .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Pyridine derivatives are often used in pharmaceuticals and agrochemicals due to their broad range of biological activities .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound affects. Pyridine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Based on the biological activities of similar compounds, it could potentially have a variety of effects, depending on its specific targets and mode of action .
特性
IUPAC Name |
tert-butyl 3-iodo-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3IN2O2/c1-12(2,3)21-11(20)19-6-9(17)8-4-7(13(14,15)16)5-18-10(8)19/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOFYYMHNAVHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679742 | |
| Record name | tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228183-72-9 | |
| Record name | 1,1-Dimethylethyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228183-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



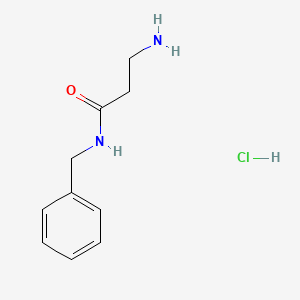
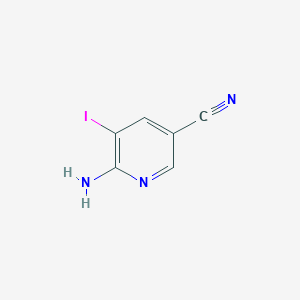

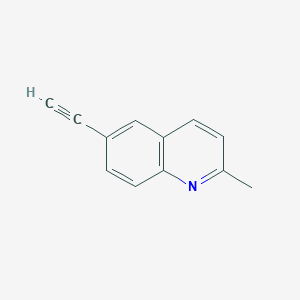
![N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine](/img/structure/B1524269.png)
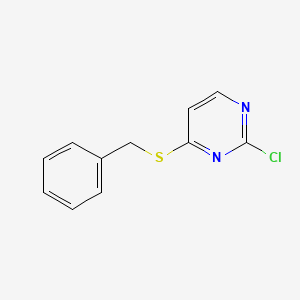
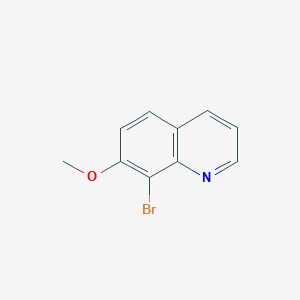
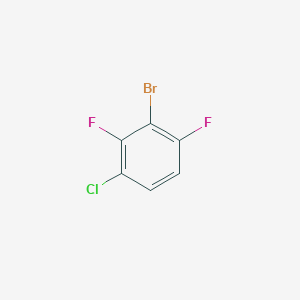
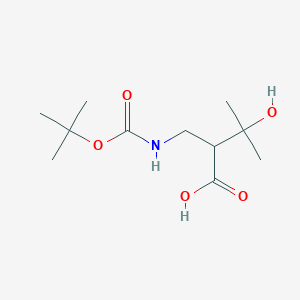
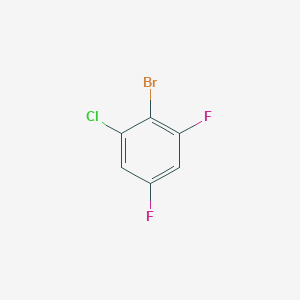
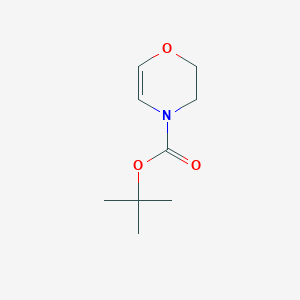
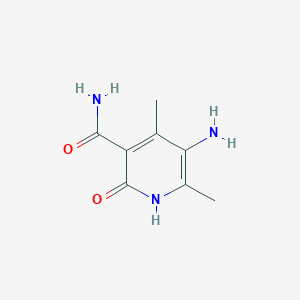
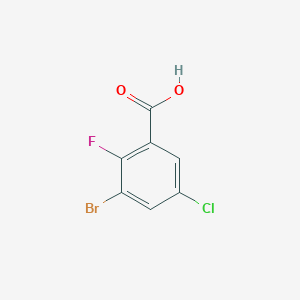
amino}thiophene-2-carboxylic acid](/img/structure/B1524283.png)